molecular formula C20H24ClN3O2S B14449782 exo-4-Amino-5-chloro-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide CAS No. 76352-17-5

exo-4-Amino-5-chloro-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide

Cat. No.: B14449782
CAS No.: 76352-17-5
M. Wt: 405.9 g/mol
InChI Key: QPCGPIVPPXMXSL-UHFFFAOYSA-N
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Description

Exo-4-Amino-5-chloro-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structural features, including an amino group, a chloro substituent, a methoxy group, and a bicyclic azabicyclo octane moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-4-Amino-5-chloro-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzamide Core: This step involves the acylation of an appropriate amine with a benzoyl chloride derivative.

    Introduction of Substituents: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Azabicyclo Octane Moiety: This step may involve cyclization reactions to form the bicyclic structure.

    Final Coupling: The final step involves coupling the benzamide core with the azabicyclo octane moiety under specific reaction conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Exo-4-Amino-5-chloro-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The methoxy group can be substituted with other functional groups via nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while substitution reactions may yield various substituted benzamides.

Scientific Research Applications

Exo-4-Amino-5-chloro-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(32

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of exo-4-Amino-5-chloro-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-chloro-2-methoxybenzamide: Lacks the azabicyclo octane moiety.

    5-Chloro-2-methoxy-N-(8-azabicyclo(3.2.1)oct-3-yl)benzamide: Lacks the amino group.

    4-Amino-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: Lacks the chloro group.

Uniqueness

The uniqueness of exo-4-Amino-5-chloro-2-methoxy-N-(8-(3-thenyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

76352-17-5

Molecular Formula

C20H24ClN3O2S

Molecular Weight

405.9 g/mol

IUPAC Name

4-amino-5-chloro-2-methoxy-N-[8-(thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide

InChI

InChI=1S/C20H24ClN3O2S/c1-26-19-9-18(22)17(21)8-16(19)20(25)23-13-6-14-2-3-15(7-13)24(14)10-12-4-5-27-11-12/h4-5,8-9,11,13-15H,2-3,6-7,10,22H2,1H3,(H,23,25)

InChI Key

QPCGPIVPPXMXSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=CSC=C4)Cl)N

Origin of Product

United States

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